molecular formula C25H30N2O B13205648 (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13205648
M. Wt: 374.5 g/mol
InChI Key: HLWANWVOWIBDJO-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral secondary alcohol featuring two distinct amino substituents: an ethyl(methyl)amino group at position 3 and a triphenylmethyl (trityl) amino group at position 2 of the propanol backbone. Its molecular formula is C26H30N2O2, with a molecular weight of 402.53 g/mol .

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-3-[ethyl(methyl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C25H30N2O/c1-3-27(2)19-24(20-28)26-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,28H,3,19-20H2,1-2H3/t24-/m0/s1

InChI Key

HLWANWVOWIBDJO-DEOSSOPVSA-N

Isomeric SMILES

CCN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl (trityl) group. The protected intermediate is then subjected to a series of reactions, including alkylation and reduction, to introduce the ethyl(methyl)amino group. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol ()
  • Structure: Differs in substituents: dimethylamino (position 2) and phenyl (position 3).
  • Key Differences: Phenyl vs. Trityl: The phenyl group is less bulky than trityl, enhancing solubility but reducing steric shielding. Dimethylamino vs.
(2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol ()
  • Structure : Features a fluoropyridinyl group instead of trityl.
  • Key Differences :
    • Fluoropyridinyl : Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
    • Molecular Weight : 140.23 g/mol (vs. 402.53 g/mol for the target compound), enabling better membrane permeability .
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol ()
  • Structure: Contains a methoxyethyl-phenoxy group and isopropylamino substituent.
  • Key Differences: Phenoxy Group: Enhances π-π stacking interactions but lacks the steric bulk of trityl.
Antiarrhythmic Propanol Derivatives ()
  • Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
  • Activity: Exhibits α1-, α2-, and β1-adrenoceptor binding.
  • Comparison: The target compound’s trityl group may hinder receptor access due to steric hindrance, reducing adrenoceptor affinity compared to methoxy-substituted analogs .
Thiophene-Containing Analogues ()
  • Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • Activity: Not explicitly stated, but thiophene’s electron-rich structure may enhance binding to sulfur-interacting enzymes.
  • Comparison : The trityl group’s aromaticity could mimic thiophene’s π-interactions but with reduced metabolic liability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound 402.53 Trityl, ethyl(methyl)amino 5.2 <0.1 (PBS)
(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol 179.23 Phenyl, dimethylamino 2.8 1.5 (Water)
(2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol 140.23 Fluoropyridinyl, methylamino 1.5 10.2 (Water)
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol 322.43 Methoxyethyl-phenoxy, isopropylamino 3.1 0.8 (PBS)

*LogP and solubility estimates derived from analogous structures.

Biological Activity

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol, a compound with the chemical formula C26H30N2O, is part of a class of compounds known for their potential biological activities, particularly in the realm of pharmacology. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a chiral center at the 2-position and features both ethyl and triphenylmethyl amino groups. Its structural formula is represented as follows:

C26H30N2O\text{C}_{26}\text{H}_{30}\text{N}_{2}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triphenylmethyl derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and viral infections.
  • Antiviral Properties : Similar compounds have shown efficacy against viruses such as Hepatitis C by inhibiting viral replication and RNA expression in infected cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds. For instance, a derivative with a similar structure demonstrated significant anti-HCV activity, outperforming standard antiviral treatments like ribavirin in selectivity indices and cytotoxicity profiles . This suggests that this compound may also possess similar antiviral properties.

Anticancer Potential

Compounds with triphenylmethyl groups have been investigated for their anticancer properties. They often act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and cellular proliferation. Selective HDAC inhibitors could provide targeted therapy options for various cancers .

Case Studies

  • Anti-HCV Activity : A study involving structurally similar compounds showed that they inhibited HCV RNA expression in a dose-dependent manner. The mechanism involved the induction of heme oxygenase-1 (HO-1), which is linked to cellular stress responses and has implications for antiviral defense mechanisms .
  • HDAC Inhibition : Research on azumamide derivatives, which share structural similarities with this compound, revealed potent inhibition against HDAC isoforms 1–3 and 10–11, with IC50 values ranging between 14 to 67 nM. This underscores the potential of triphenylmethyl-containing compounds in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
(2S)-3-[Methyl(prop-2-en-1-yl)amino]-...Anti-HCVEC50 = 6.53 μM
Azumamide CHDAC InhibitionIC50 = 14 nM
Azumamide EHDAC InhibitionIC50 = 67 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.